![molecular formula C12H18O2 B2860023 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287340-08-1](/img/structure/B2860023.png)
3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound that belongs to the class of bicyclo[1.1.1]pentanes . These compounds have been reported in the scientific literature as useful chemical tools for bioisosteric replacement of aromatic groups . Therefore, they are now used in drug discovery research, and the demand for these building blocks is growing exponentially .
Synthesis Analysis
The synthesis of similar compounds, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, has been described in the literature . The process involves the flow photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo[1.1.1]pentane (BCP) core in a large scale within one day . A haloform reaction of the formed diketone in batch then affords the dicarboxylic acid in a multigram amount .Wissenschaftliche Forschungsanwendungen
Catalytic Carboxylation of Alkanes
The study by Reis et al. (2005) explores the catalytic carboxylation of linear and cyclic alkanes, including cyclopentane and cyclohexane, into carboxylic acids using vanadium complexes. This process demonstrates the potential application of 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid in the synthesis of complex organic compounds through catalytic transformation, highlighting the efficiency of vanadium catalysts in facilitating the conversion under mild conditions. The investigation into various parameters like catalyst type and reaction conditions provides insight into optimizing the carboxylation process for higher yields and efficiency. This research can have implications for the development of new synthetic routes in organic chemistry (Reis et al., 2005).
Synthesis and Incorporation into Peptides
Pätzel et al. (2004) developed an efficient synthesis for derivatives of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid starting from [1.1.1]propellane. These derivatives serve as rigid analogues of γ-aminobutyric acid and have been successfully incorporated into linear and cyclic peptides using both solution chemistry and solid-phase techniques. This work illustrates the utility of this compound derivatives in peptide synthesis, potentially offering novel approaches in the design of peptide-based drugs and biomolecules (Pätzel et al., 2004).
Bridgehead-Bridgehead Interactions and Reactivity
Adcock et al. (1999) investigated the properties and reactivity of 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, focusing on their interactions and reaction mechanisms with xenon difluoride. The study reveals the influence of bridgehead-bridgehead interactions within the bicyclo[1.1.1]pentane ring system on the compound's reactivity, providing valuable insights into the electronic effects and structural factors that govern the chemical behavior of these molecules. Understanding these interactions is crucial for designing new compounds with tailored reactivity and properties for various applications in synthetic chemistry (Adcock et al., 1999).
Substituent Effects on Acidity
Wiberg's research on the acidity of weak acids, including 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, demonstrates the influence of substituents on acid strength. By employing computational methods, the study correlates the acidities of these compounds with the C-X bond dipoles, shedding light on the electronic effects and the structure-acidity relationship. This knowledge contributes to the understanding of how different substituents can modify the acidity of bicyclic carboxylic acids, which is essential for their application in catalysis, organic synthesis, and pharmaceutical chemistry (Wiberg, 2002).
Zukünftige Richtungen
The demand for bicyclo[1.1.1]pentanes, including 3-Cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid, is growing exponentially due to their utility in drug discovery research . Therefore, future directions may include the development of novel synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues .
Eigenschaften
IUPAC Name |
3-cyclohexylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h9H,1-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVHZYPEQPASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C23CC(C2)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2859940.png)
![N-(5-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2859942.png)
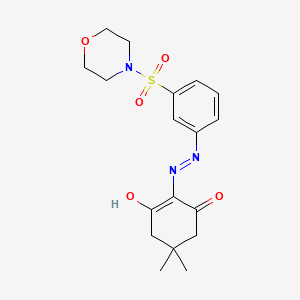
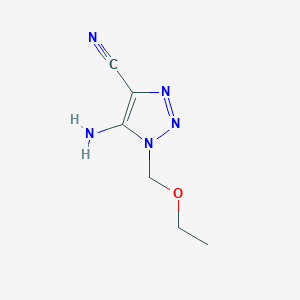
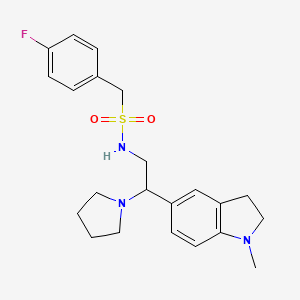
![N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride](/img/no-structure.png)
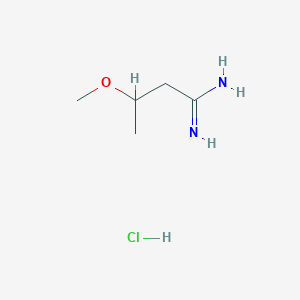
![N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2859948.png)
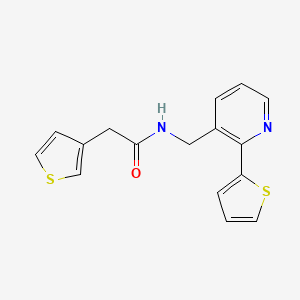
![6,6-Dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2859950.png)
![N-[2-(Morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2859953.png)
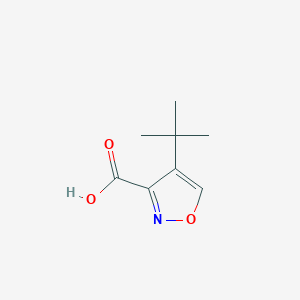
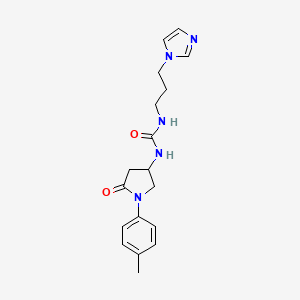
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2859961.png)